molecular formula C15H12N4O4 B022910 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine CAS No. 329923-15-1

4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine

Cat. No.: B022910
CAS No.: 329923-15-1
M. Wt: 312.28 g/mol
InChI Key: SISDHOQLAPLOKV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine involves several steps. One common synthetic route includes the reaction of 2,2’-bipyrimidine with o-methoxyphenol under specific conditions to introduce the o-methoxyphenoxy group at the 5-position and hydroxyl groups at the 4 and 6 positions . The reaction typically requires a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the creation of diverse derivatives that can be tailored for specific applications .
  • Ligand Development :
    • The compound can act as a ligand in coordination chemistry. Its ability to form complexes with transition metals makes it useful in catalysis and materials science .

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Preliminary studies have indicated that derivatives of bipyrimidine compounds exhibit anticancer properties. Research into this compound may reveal similar therapeutic potentials, particularly through mechanisms involving inhibition of specific enzymes or pathways associated with tumor growth .
  • Antimicrobial Properties :
    • Some bipyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. Investigating the efficacy of this compound could lead to the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the hydroxyl and methoxyphenoxy groups, which can form hydrogen bonds and hydrophobic interactions with the target molecules . The pathways involved in its action are still under investigation, but it is believed to influence cellular processes by modulating enzyme activity.

Comparison with Similar Compounds

4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine can be compared with other similar compounds such as:

The uniqueness of 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine (CAS Number: 329923-15-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C15H12N4O4
  • Molecular Weight : 312.28 g/mol
  • CAS Number : 329923-15-1

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays.

Assay TypeIC50 Value (μM)Control (L-Ascorbic Acid)
DPPH Scavenging7.7627.59
Superoxide Anion40.5-

These results indicate that the compound is more effective than traditional antioxidants at lower concentrations.

Cytotoxicity

The cytotoxic effects of this bipyrimidine derivative were assessed on various cancer cell lines. The results indicated moderate cytotoxicity with IC50 values varying across different cell types:

Cell LineIC50 Value (μM)
Rat Glioma C-619.02
Human HL6015.5
Breast Cancer MCF726.2

The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was explored in the context of urease activity, which is crucial for the survival of certain pathogens like Helicobacter pylori. The inhibition assays revealed promising results:

CompoundIC50 Value (μM)
4,6-Dihydroxy...5.21
Thiourea (Control)23.2

This suggests that this compound may serve as a lead compound for developing new urease inhibitors.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The presence of hydroxyl and methoxy groups enhances its ability to engage in hydrogen bonding and hydrophobic interactions with enzymes and receptors.

Case Study 1: Anticancer Activity

In a preclinical study involving various cancer models, the compound was administered at varying doses to evaluate its anticancer efficacy. Results indicated a dose-dependent response in tumor reduction, particularly in breast and glioma models, suggesting its potential as a therapeutic agent.

Case Study 2: Urease Inhibition in Helicobacter pylori

A study focused on the inhibitory effects of the compound against urease produced by H. pylori. The results showed that it effectively inhibited urease activity in vitro, leading to reduced bacterial survival rates.

Properties

IUPAC Name

4-hydroxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8H,1H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISDHOQLAPLOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=NC=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621057
Record name 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329923-15-1
Record name 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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